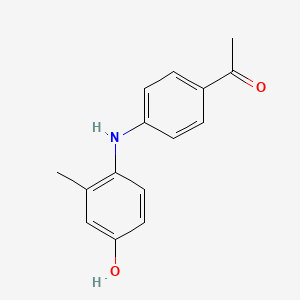
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group, a methyl group, and an amino group attached to a phenyl ring, which is further connected to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-2-methylaniline with 4-acetylphenylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(4-(4-oxo-2-methylphenylamino)phenyl)ethanone.
Reduction: Formation of 1-(4-(4-hydroxy-2-methylphenylamino)phenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
科学的研究の応用
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. It is also used in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of certain polymers and resins.
作用機序
The mechanism of action of 1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation. By modulating these pathways, it can exert its therapeutic effects.
類似化合物との比較
Similar Compounds
1-(4-(4-Hydroxyphenylamino)phenyl)ethanone: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(4-(4-Methoxy-2-methylphenylamino)phenyl)ethanone: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)propanone:
Uniqueness
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can enhance its reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
1-[4-(4-hydroxy-2-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO2/c1-10-9-14(18)7-8-15(10)16-13-5-3-12(4-6-13)11(2)17/h3-9,16,18H,1-2H3 |
InChIキー |
SGFZFPQYRYMJCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)NC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
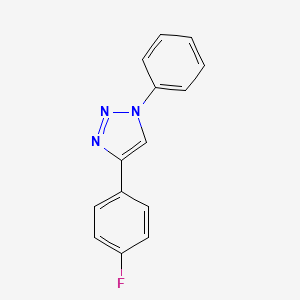
![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
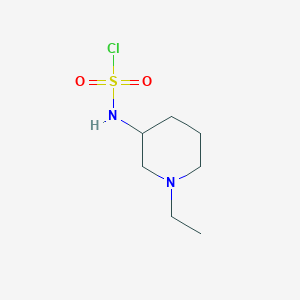
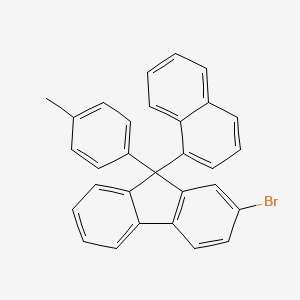
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)

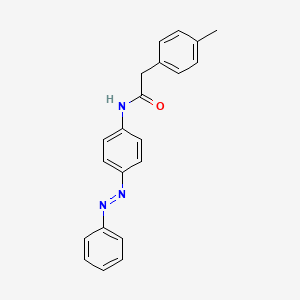
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
